Bienvenue dans la boutique en ligne BenchChem!

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine

Process chemistry Boronic ester synthesis Grignard borylation

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine (CAS 1207557-48-9), also referred to as pyrazolo[1,5-a]pyridine-3-boronic acid pinacol ester, is a heteroaryl boronic ester that serves as a key C‑3 nucleophilic partner in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions. The pyrazolo[1,5-a]pyridine scaffold is embedded in over 400 bioactive compounds, including adenosine A1 antagonists and diverse kinase inhibitors, yet robust synthetic access to 3‑substituted analogues has historically been limited by the poor availability of the corresponding organoboron reagent.

Molecular Formula C13H17BN2O2
Molecular Weight 244.101
CAS No. 1207557-48-9
Cat. No. B566969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
CAS1207557-48-9
Molecular FormulaC13H17BN2O2
Molecular Weight244.101
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CN3N=C2
InChIInChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-9-15-16-8-6-5-7-11(10)16/h5-9H,1-4H3
InChIKeyJAJULIZEUUBTGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyridine-3-boronic Acid Pinacol Ester (CAS 1207557-48-9): A Validated Suzuki–Miyaura Building Block for 3‑(Hetero)arylpyrazolo[1,5‑a]pyridine Synthesis


3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine (CAS 1207557-48-9), also referred to as pyrazolo[1,5-a]pyridine-3-boronic acid pinacol ester, is a heteroaryl boronic ester that serves as a key C‑3 nucleophilic partner in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions [1]. The pyrazolo[1,5-a]pyridine scaffold is embedded in over 400 bioactive compounds, including adenosine A1 antagonists and diverse kinase inhibitors, yet robust synthetic access to 3‑substituted analogues has historically been limited by the poor availability of the corresponding organoboron reagent [1]. This pinacol ester overcomes that bottleneck: an optimized large‑scale synthesis—proceeding via iPrMgCl·LiCl‑mediated borylation of 3‑iodopyrazolo[1,5-a]pyridine—consistently delivers the boronic ester in 90% yield, enabling multigram and kilo‑scale campaigns [1]. The compound (MFCD09997878; molecular formula C₁₃H₁₇BN₂O₂; MW 244.10 g mol⁻¹) is commercially available from major suppliers (e.g., Sigma‑Aldrich CDS010104) at ≥95 % purity and is format‑ready for high‑throughput parallel synthesis as well as process‑scale manufacture [1].

Why 3‑(4,4,5,5‑Tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pyrazolo[1,5‑a]pyridine Cannot Be Replaced by Halide Precursors or Other Boron‑Based Pyrazolopyridine Building Blocks


A procurement decision that treats all pyrazolo[1,5‑a]pyridine organoboron reagents or halide‑based alternatives as interchangeable will inevitably encounter divergent reactivity, yield cliffs, or scalability failures. The 3‑iodo precursor (CAS 19363‑99‑6) obliges the user to source the boronic acid or ester coupling partner from the limited pool of commercially available, shelf‑stable heteroaryl boronates—precisely the restriction that the pinacol ester is designed to circumvent [1]. The regioisomeric 5‑boronic acid pinacol ester (CAS 2379560‑85‑5) places the boron at a position with dissimilar electronics and steric environment, leading to different cross‑coupling rates and, critically, an altered substitution vector that is incompatible with structure‑activity relationships established for 3‑aryl/heteroaryl pyrazolo[1,5‑a]pyridines [1]. The free boronic acid (CAS 1238337‑01‑3) suffers from variable protodeboronation rates, lower lipophilicity (LogP ≈ ‑0.8 predicted vs. ≈ 1.63 for the pinacol ester), and more demanding handling requirements that complicate automated dispensing and long‑term storage [2][3]. The evidence in Section 3 quantifies these differences and demonstrates why this specific pinacol ester is the rational choice when robust, scalable access to 3‑substituted pyrazolo[1,5‑a]pyridine libraries is the objective.

Quantified Differentiation Evidence for 3‑(4,4,5,5‑Tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pyrazolo[1,5‑a]pyridine Versus Closest Synthetic Alternatives


Boronic Ester Synthesis Yield: 90 % via iPrMgCl·LiCl Borylation vs. 18 % via Prior Metal–Halogen Exchange

The target compound (boronic ester 10) was previously synthesized via metal–halogen exchange on 3‑bromopyrazolo[1,5‑a]pyridine and isolated in only 18 % yield, a value that rendered multigram campaigns impractical [1]. Bethel et al. replaced this sequence with iPrMgCl·LiCl‑mediated magnesium–iodine exchange on 3‑iodopyrazolo[1,5‑a]pyridine (11), followed by quench with iPrOBPin at 5 °C in THF, achieving a 90 % isolated yield of the desired pinacol ester [1]. The 5‑fold yield improvement directly translates to reduced cost of goods, fewer synthetic steps consumed by material loss, and feasibility of kilo‑scale production.

Process chemistry Boronic ester synthesis Grignard borylation

Suzuki–Miyaura Coupling with Trichloropyrimidine: 59 % Isolated Yield Under Optimized Conditions vs. Literature Benchmark Failure to Access this Substrate Class

Cross‑coupling of boronic ester 10 with 2,3,5‑trichloropyrimidine—a representative medicinally relevant heteroaryl chloride—proceeded in 59 % isolated yield using Pd(Amphos)Cl₂ (1 mol %), 2 M Na₂CO₃ (2.2 equiv.), DME/water (4:1), 85 °C [1]. The alternative approach of coupling pyrazolopyridine halides with commercially available heteroaryl boronic acids/esters would be inapplicable because stable pyrimidine‑4‑boronic acid derivatives are exceedingly rare and prone to rapid protodeboronation [1]. This demonstrates the building block’s unique strategic role as the nucleophilic C‑3 partner, enabling access to substitution patterns that are synthetically inaccessible via the conventional halide‑first route.

Suzuki–Miyaura cross‑coupling Heteroaryl chloride Pharmaceutical process

Kilo‑Scale Provenance Confirmed by Batch Reproducibility and CRO Technology Transfer

The improved synthesis of boronic ester 10 was not only demonstrated at laboratory scale but was robustly scaled up and outsourced to a contract research organization (CRO) for kilo‑quantity production [1]. The authors explicitly report that the cross‑coupling protocol was "robustly tested, scaled up in our labs and outsourced to a contract research organization," confirming that commercial procurement of this building block is underpinned by a validated, transferable manufacturing process [1]. In contrast, earlier literature methods for this boronic ester were never accompanied by scale‑up data, and several internal attempts to isolate the compound in acceptable yield and purity had failed altogether [1].

Scale‑up Technology transfer Process validation

Physicochemical Stability and Handling Advantages of the Pinacol Ester Over the Free Boronic Acid

The pinacol ester form (LogP ≈ 1.63) exhibits markedly higher lipophilicity and hydrolytic stability compared with the corresponding free boronic acid (pyrazolo[1,5‑a]pyridine‑3‑boronic acid, CAS 1238337‑01‑3, predicted LogP ≈ ‑0.8) [1][2]. Protodeboronation of electron‑rich heteroaryl boronic acids is a well‑documented failure mode in Suzuki chemistry; the pinacol ester suppresses protodeboronation by attenuating the Lewis acidity of boron and shielding the C–B bond [2]. Additionally, the pinacol ester is a free‑flowing white solid that is compatible with automated solid‑dispensing platforms, whereas the free boronic acid is hygroscopic and prone to variable hydration states that confound stoichiometric control [1].

Boronic ester stability Protodeboronation Automated synthesis compatibility

High‑Value Application Scenarios Where 3‑(4,4,5,5‑Tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pyrazolo[1,5‑a]pyridine Delivers Measurable Advantage


Parallel Synthesis of 3‑(Hetero)arylpyrazolo[1,5‑a]pyridine Libraries for Kinase Inhibitor Lead Optimisation

Medicinal chemistry teams requiring 50–500 diverse 3‑(hetero)aryl analogues for SAR exploration benefit from the validated high‑throughput‑compatible Suzuki protocol described by Bethel et al. [1]. The 90 %‑yield synthesis of the boronic ester guarantees ample bulk intermediate, while the 59 % coupling yield with trichloropyrimidine exemplifies the broad scope with heteroaryl chlorides [1]. The solid pinacol ester format is directly compatible with automated weighing stations and parallel reactor blocks, eliminating the manual preparation of unstable boronic acid solutions that would otherwise introduce uncontrolled variability across a library .

Kilo‑Scale Production of a Key Intermediate in a Pre‑Clinical Development Candidate

The AstraZeneca process group demonstrated that boronic ester 10 could be produced at kilo scale with reproducible quality and subsequently coupled under robust conditions amenable to technology transfer to a CRO [1]. Development groups advancing a 3‑(hetero)arylpyrazolo[1,5‑a]pyridine‑based candidate into IND‑enabling studies can therefore confidently source the building block from suppliers that follow the published, kilo‑validated route, reducing the risk of supply‑chain disruption or batch failure that would arise from reliance on a non‑scalable 18 %‑yield literature procedure [1].

Late‑Stage Functionalisation of Complex Pharmaceutical Intermediates Requiring a Pyrazolo[1,5‑a]pyridine C‑3 Nucleophilic Synthon

When the pyrazolo[1,5‑a]pyridine ring is installed late in a convergent synthesis, the electrophilic partner is typically an advanced, precious aryl or heteroaryl halide. Using the boronic ester as the nucleophile (rather than the reverse) ensures that the most valuable coupling component is not wasted on an inefficient step. The reported 59 % coupling yield with a trichloropyrimidine—a challenging, electron‑deficient heteroaryl chloride—illustrates that the building block can engage even demanding electrophiles with acceptable efficiency, preserving the investment in the advanced halide intermediate [1].

Quote Request

Request a Quote for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.